3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-aminopyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide
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Overview
Description
US8569313, Inhibitor 14, is a patented compound known for its role as a potent inhibitor of the suppressor of tumorigenicity 14 protein (ST14). This compound is primarily investigated for its potential therapeutic applications, particularly in the treatment of various cancers .
Preparation Methods
The synthesis of US8569313, Inhibitor 14, involves the preparation of meta-substituted phenyl sulfonyl amides of secondary amino acid amides. The synthetic route typically includes the following steps:
Formation of the sulfonyl chloride intermediate: This involves the reaction of a meta-substituted phenyl compound with chlorosulfonic acid.
Amidation reaction: The sulfonyl chloride intermediate is then reacted with a secondary amino acid amide to form the desired sulfonyl amide.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
US8569313, Inhibitor 14, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
US8569313, Inhibitor 14, has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of the suppressor of tumorigenicity 14 protein.
Biology: It is used to investigate the role of the suppressor of tumorigenicity 14 protein in cellular processes and its potential as a therapeutic target.
Medicine: It is being explored for its potential use in cancer therapy, particularly in targeting tumors that overexpress the suppressor of tumorigenicity 14 protein.
Industry: It may have applications in the development of new therapeutic agents and drug formulations.
Mechanism of Action
US8569313, Inhibitor 14, exerts its effects by inhibiting the activity of the suppressor of tumorigenicity 14 protein. This protein is involved in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting this protein, US8569313, Inhibitor 14, can potentially disrupt the growth and survival of cancer cells .
Comparison with Similar Compounds
US8569313, Inhibitor 14, is unique in its specific inhibition of the suppressor of tumorigenicity 14 protein. Similar compounds include:
US8569313, Inhibitor 15: Another inhibitor of the suppressor of tumorigenicity 14 protein with a slightly different chemical structure.
US8569313, Inhibitor 18: A related compound with similar inhibitory activity but different pharmacokinetic properties.
US8569313, Inhibitor 19: Another variant with distinct chemical modifications that affect its potency and selectivity.
These compounds share a common target but differ in their chemical structures and pharmacological profiles, highlighting the uniqueness of US8569313, Inhibitor 14.
Properties
Molecular Formula |
C28H35N7O3S |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-aminopyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide |
InChI |
InChI=1S/C28H35N7O3S/c29-12-9-19-10-13-35(14-11-19)28(36)25(16-20-3-1-5-22(15-20)27(31)32)34-39(37,38)24-6-2-4-21(17-24)23-7-8-26(30)33-18-23/h1-8,15,17-19,25,34H,9-14,16,29H2,(H2,30,33)(H3,31,32) |
InChI Key |
YXXOMQLSCCTIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCN)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC=CC(=C3)C4=CN=C(C=C4)N |
Origin of Product |
United States |
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